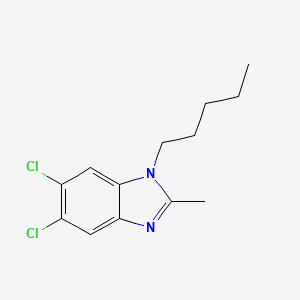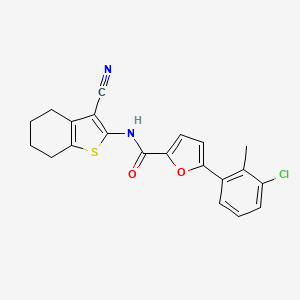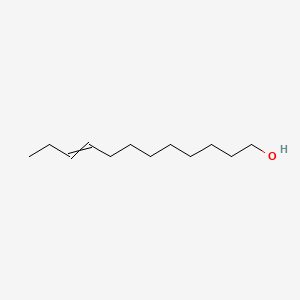![molecular formula C13H7F6N5 B12452787 2,6-Bis[3-(trifluoromethyl)pyrazol-5-YL]pyridine](/img/structure/B12452787.png)
2,6-Bis[3-(trifluoromethyl)pyrazol-5-YL]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis[3-(trifluoromethyl)pyrazol-5-YL]pyridine is a chemical compound with the molecular formula C13H7F6N5 and a molecular weight of 347.22 g/mol This compound is characterized by the presence of two pyrazole rings substituted with trifluoromethyl groups at the 3-position, attached to a central pyridine ring at the 2- and 6-positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[3-(trifluoromethyl)pyrazol-5-YL]pyridine typically involves the reaction of 2,6-dichloropyridine with 3-(trifluoromethyl)pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms on the pyridine ring are replaced by the pyrazole groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis[3-(trifluoromethyl)pyrazol-5-YL]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide, dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced pyrazole or pyridine derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2,6-Bis[3-(trifluoromethyl)pyrazol-5-YL]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions, influencing various chemical processes . Additionally, the compound’s interaction with biological molecules can modulate cellular pathways, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(5-trifluoromethylpyrazol-3-yl)pyridine: Similar structure with trifluoromethyl groups at different positions.
2,6-Di(1-pyrazolyl)pyridine: Lacks the trifluoromethyl groups, resulting in different chemical properties.
2,6-Bis(1H-pyrazol-1-yl)pyridine: Another related compound with variations in the pyrazole ring substitution.
Uniqueness
2,6-Bis[3-(trifluoromethyl)pyrazol-5-YL]pyridine is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric properties.
Propiedades
Fórmula molecular |
C13H7F6N5 |
|---|---|
Peso molecular |
347.22 g/mol |
Nombre IUPAC |
2,6-bis[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine |
InChI |
InChI=1S/C13H7F6N5/c14-12(15,16)10-4-8(21-23-10)6-2-1-3-7(20-6)9-5-11(24-22-9)13(17,18)19/h1-5H,(H,21,23)(H,22,24) |
Clave InChI |
PWKBMUCVFMXDMI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)C2=NNC(=C2)C(F)(F)F)C3=NNC(=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B12452712.png)
![4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12452715.png)
![[2-(4-Fluoro-3-methyl-phenyl)-2-hydroxyimino-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12452719.png)
![Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B12452720.png)
![11-(2,4-dichlorophenyl)-3-phenyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12452730.png)
![5-(3-Chlorophenyl)-2-{[(3-chlorophenyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B12452736.png)
![2-Methyl-4-(piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B12452744.png)

![N-(3-Acetylphenyl)-2-{3-[(3-acetylphenyl)carbamoyl]phenyl}-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12452766.png)
![8-Amino-1,2-dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione](/img/structure/B12452767.png)

methanone](/img/structure/B12452780.png)
